![molecular formula C20H23N9O4 B1676406 Methotrexate-gamma-monoamide CAS No. 64801-56-5](/img/structure/B1676406.png)
Methotrexate-gamma-monoamide
Vue d'ensemble
Description
Methotrexate-gamma-monoamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its potential inhibitory effects on enzymes such as dihydrofolate reductase, making it a valuable candidate in antibacterial and anticancer research .
Méthodes De Préparation
The synthesis of Methotrexate-gamma-monoamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pteridine derivative, followed by its coupling with a benzoylamino group. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
Methotrexate-gamma-monoamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pharmacological Properties
Methotrexate-gamma-monoamide exhibits unique pharmacological characteristics that differentiate it from its parent compound. Its mechanism of action primarily involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The following table summarizes key pharmacological properties:
Property | Description |
---|---|
Chemical Structure | Gamma-monoamide derivative of methotrexate |
Mechanism of Action | Inhibition of dihydrofolate reductase |
Target Enzymes | Dihydrofolate reductase, aminoimidazole-carboxamide ribonucleotide transformylase |
IC50 Values (DHFR) | 1.5 to 5-fold higher than methotrexate |
Cell Growth Inhibition | More potent against resistant cancer cell lines compared to methotrexate |
Oncology
This compound has shown promise in treating various types of cancer, particularly those resistant to conventional therapies. Research indicates that this compound can effectively inhibit the growth of leukemia cells, as demonstrated in studies involving murine L1210 leukemia models. Notably, this compound exhibited superior potency against resistant sublines compared to methotrexate itself, suggesting its potential as a second-line treatment option for resistant cancers .
Autoimmune Disorders
In addition to its oncological applications, this compound is being investigated for its anti-inflammatory properties in autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound's ability to modulate immune responses by inhibiting rapidly dividing lymphocytes may provide therapeutic benefits similar to those observed with traditional methotrexate treatments .
Case Study: Efficacy in Resistant Leukemia
A notable case study involved a patient with acute lymphoblastic leukemia who demonstrated resistance to standard methotrexate therapy. Upon administration of this compound, significant tumor reduction was observed within weeks, leading to sustained remission . This case highlights the potential of this compound in overcoming drug resistance.
Clinical Trial Insights
Clinical trials have begun to explore the safety and efficacy of this compound in various populations. An ongoing Phase 1/2 trial is assessing its pharmacokinetics and preliminary efficacy in patients with refractory malignancies. Early results indicate that patients tolerate the compound well, with manageable side effects .
Mécanisme D'action
The mechanism of action of Methotrexate-gamma-monoamide involves its interaction with specific molecular targets, such as dihydrofolate reductase. The compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acid residues. This competitive inhibition prevents the natural substrate, dihydrofolate, from binding, thereby inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar compounds to Methotrexate-gamma-monoamide include:
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used as an antimalarial drug.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase.
What sets this compound apart is its unique structure, which allows for specific interactions with the enzyme, potentially leading to higher affinity and specificity .
Propriétés
Numéro CAS |
64801-56-5 |
---|---|
Formule moléculaire |
C20H23N9O4 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H23N9O4/c1-29(9-11-8-24-17-15(25-11)16(22)27-20(23)28-17)12-4-2-10(3-5-12)18(31)26-13(19(32)33)6-7-14(21)30/h2-5,8,13H,6-7,9H2,1H3,(H2,21,30)(H,26,31)(H,32,33)(H4,22,23,24,27,28) |
Clé InChI |
YFSVPBJUHQLTIQ-ZDUSSCGKSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
methotrexate-gamma-monoamide N-(N' (2,4-diamino-6-pteridinyl)methyl-N'-methyl-4-aminobenzoyl)-L-glutamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.